2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide
Description
2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide is a pyridine-4-carboxamide derivative featuring a propylhydrazine substituent at the pyridine ring’s 2-position. This compound belongs to a class of small molecules where structural modifications at the pyridine core influence pharmacological and physicochemical properties.
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-propylhydrazinyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-2-4-12-13-8-6-7(9(10)14)3-5-11-8/h3,5-6,12H,2,4H2,1H3,(H2,10,14)(H,11,13) |
InChI Key |
NADQCUCAKXZWEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNNC1=NC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 2-propylhydrazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Condensation Reactions
The hydrazine moiety facilitates condensation with carbonyl compounds to form Schiff bases. This reactivity is exploited in multi-component syntheses:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde, p-methoxybenzaldehyde) under ethanol reflux to yield pyridine-bridged dicarboxamide derivatives .
-
Mechanism : The -NH₂ group of the hydrazine attacks the aldehyde carbonyl, followed by dehydration to form an imine bond .
Example Reaction Conditions
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | Ethanol, reflux, 4–6 hrs | N,N'-Bis(benzylidene) derivative | 85–92% |
Cyclization and Cycloaddition
The compound participates in heterocycle formation via cyclization or dipolar cycloaddition:
-
Pyrazole Synthesis : Reacts with β-enamino diketones or alkynones in the presence of Cs₂CO₃ or CuBr to form polysubstituted pyrazoles .
-
Triazole Formation : Under Staudinger/aza-Wittig conditions, intermediates undergo 6π-electrocyclization to yield pyridines or pyrimidines .
Key Cyclization Pathways
-
Hydrazine + α,β-Unsaturated Carbonyls :
Oxidation Reactions
The hydrazine group undergoes oxidation to diazenes or nitriles under specific conditions:
-
Diazene Formation : Visible-light photoredox catalysis with air as an oxidant converts hydrazine to diazene, enabling addition to Michael acceptors .
-
Oxidative Aromatization : In tandem Knoevenagel-cyclization reactions, molecular oxygen or Selectfluor mediates aromatization to pyridines .
Oxidation Outcomes
| Oxidizing Agent | Product | Application |
|---|---|---|
| Selectfluor/DMSO | 1,4-Disubstituted pyrazoles | Drug intermediate synthesis |
| O₂ (air) | Polysubstituted pyridines | Heterocyclic library construction |
Cross-Coupling Reactions
The pyridine ring undergoes regioselective functionalization via transition-metal catalysis:
-
Suzuki-Miyaura Coupling : Pd-NHC catalysts enable C4-arylation of pyridines with arylboronic acids .
-
Alkylation : Titanacyclopropanes react with pyridine N-oxides for C2-H alkylation .
Catalytic Systems
| Catalyst | Reaction Type | Selectivity | Reference |
|---|---|---|---|
| [Pd(IPr)(cin)Cl] | C4-C(sp²) bond formation | >100:1 | |
| Ti(IV) bis(amidate) | Hydroamination of alkynes | 2,4,5-Trisubstitution |
Hydrolysis and Functional Group Interconversion
The carboxamide group is hydrolyzed under acidic/basic conditions:
-
Amide Hydrolysis : Treatment with HCl/EtOH or NaOH/H₂O yields pyridine-4-carboxylic acid derivatives .
-
Thioamide Formation : Reacts with Lawesson’s reagent to convert carboxamide to carbothioamide .
Hydrolysis Conditions
| Reagent | Product | Notes |
|---|---|---|
| 6M HCl, reflux | Pyridine-4-carboxylic acid | Quantitative yield |
| Lawesson’s reagent | Carbothioamide derivative | Enhanced urease inhibition |
Scientific Research Applications
2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Pyridine-4-Carboxamide Derivatives
Table 2: Key Molecular Properties
| Property | 2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide | Thiazolidinone Derivatives (5a-p) | Pyrrolidine Derivatives (Example 30) |
|---|---|---|---|
| Molecular Weight | ~250 Da | 300–400 Da | >500 Da |
| logP (Predicted) | 1.2–1.8 | 2.0–3.5 | 3.5–4.5 |
| Hydrogen Bond Donors | 3 | 2–3 | 4–5 |
Mechanistic and Pharmacokinetic Considerations
- Hydrazine vs.
- Bulkier Derivatives: Pyrrolidine-thiazole hybrids () prioritize target affinity over membrane permeability, whereas 2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide’s simpler structure may favor CNS penetration or oral absorption .
Biological Activity
2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide, a compound with unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a propylhydrazine moiety and a carboxamide group. These functional groups contribute to its reactivity and biological interactions.
The primary mechanism of action for 2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide involves its ability to act as an enzyme inhibitor. Notably, it has been identified as a urease inhibitor , which is significant in various biological processes. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide; thus, inhibiting this enzyme can reduce ammonia production, impacting conditions like urinary tract infections and certain cancers.
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar hydrazine derivatives possess antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The presence of the hydrazine group is critical for enhancing these activities .
Anticancer Activity
The compound's interaction with sigma receptors (sigma-1 and sigma-2) suggests potential applications in cancer therapy. Sigma receptors are implicated in modulating cell proliferation and apoptosis in cancer cells. Ligands targeting these receptors have shown efficacy in reducing the proliferation of cancer cell lines . The ability of 2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide to bind to these receptors could position it as a candidate for further anticancer drug development.
Enzyme Inhibition
As mentioned, the compound's role as a urease inhibitor highlights its therapeutic potential. Urease inhibitors are being explored for their utility in treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with gastric ulcers and cancers .
Study 1: Urease Inhibition
A study conducted on the urease inhibitory activity of various hydrazine derivatives found that 2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide exhibited a significant reduction in urease activity at micromolar concentrations. This suggests its potential use in managing conditions associated with urease activity.
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against several bacterial strains. Results indicated that it displayed comparable efficacy to standard antibiotics like streptomycin, suggesting its potential as an alternative antimicrobial agent .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide | Urease inhibition, Antimicrobial | Enzyme inhibition |
| Isoniazid (pyridine derivative) | Antitubercular | Inhibition of mycobacterial cell wall synthesis |
| Pyridine-based sigma receptor ligands | Anticancer | Modulation of cell signaling |
Q & A
Q. What are the established synthetic routes for 2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between pyridine-4-carboxamide derivatives and hydrazine analogs. For example, hydrazine derivatives like propylhydrazine can be reacted with activated pyridine intermediates under alkaline conditions (e.g., NaOH in dichloromethane) to form the hydrazinyl linkage . Key factors include:
- Catalyst selection : Transition metals (e.g., palladium) may enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm hydrazinyl and pyridine moieties. For example, the hydrazine NH proton appears as a broad singlet at δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect byproducts .
- FT-IR : Identifies carbonyl (1650–1700 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹) .
Q. How can researchers align the study of this compound with a theoretical framework in medicinal chemistry?
- Methodological Answer : Link synthesis and bioactivity testing to established theories such as:
- Structure-Activity Relationship (SAR) : Modify the propylhydrazine chain length or pyridine substituents to evaluate receptor binding (e.g., angiotensin AT₁ receptor analogs ).
- Pharmacophore modeling : Use computational tools (e.g., Schrödinger Suite) to map hydrogen-bonding and hydrophobic features .
- Kinetic solubility models : Apply the Hansen solubility parameters to predict formulation compatibility .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility and stability be resolved in different solvent systems?
- Methodological Answer :
- Controlled degradation studies : Expose the compound to varied pH (1–13), temperatures (25–60°C), and light conditions. Monitor via HPLC to identify degradation pathways (e.g., hydrolysis of the hydrazine moiety) .
- Solvent screening : Use the "diamond-square" approach to test binary/ternary solvent mixtures (e.g., DMSO/water vs. ethanol/PEG) .
- Theoretical justification : Correlate results with Hansen solubility parameters and Reichardt’s polarity scale to explain discrepancies .
Q. What experimental design strategies optimize the synthesis of 2-(2-Propylhydrazin-1-yl)pyridine-4-carboxamide for scale-up while minimizing hazardous byproducts?
- Methodological Answer :
- Factorial design : Employ a 2³ factorial matrix to test variables: catalyst loading (0.5–2 mol%), solvent volume (5–10 mL/g), and reaction time (12–24 hrs). Analyze via ANOVA to identify significant factors .
- Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
Q. How can computational modeling predict the compound’s interactions with biological targets, and how should these models be validated experimentally?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Focus on binding energy (ΔG < -7 kcal/mol) and pose clustering .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å) .
- Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays and cellular IC₅₀ values .
Q. What methodologies are recommended for analyzing the compound’s metabolic stability in vitro?
- Methodological Answer :
- Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP enzyme inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/CEC) to assess time-dependent inhibition .
- Data interpretation : Apply the "high-throughput extrapolation" (HTE) model to predict hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
